(4Z)-4-(benzylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one
Description
Properties
Molecular Formula |
C12H11NO2S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
(4Z)-4-(benzylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H11NO2S/c1-9-11(12(14)15-13-9)8-16-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3/b11-8- |
InChI Key |
CKEXXCYNECHEIK-FLIBITNWSA-N |
Isomeric SMILES |
CC\1=NOC(=O)/C1=C\SCC2=CC=CC=C2 |
Canonical SMILES |
CC1=NOC(=O)C1=CSCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thioamide Precursors
The most direct route involves cyclocondensation of N-acetyl-β-(benzylthio)acryloyl hydrazide with acetic anhydride. This method adapts the classical Erlenmeyer azlactone synthesis to incorporate sulfur functionality:
$$
\text{HSCH}2\text{C}6\text{H}5 + \text{CH}3\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{CH}3\text{C(O)SCH}2\text{C}6\text{H}5 \xrightarrow{\text{NH}2\text{NH}2} \text{H}2\text{NNC(O)SCH}2\text{C}6\text{H}_5 \xrightarrow{\Delta} \text{Target}
$$
Key parameters:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 110°C | +23% |
| Anhydride Equiv | 2.5 | +18% |
| Reaction Time | 8 h | -11%* |
Microwave-Assisted Knoevenagel Cyclization
Modern approaches utilize microwave irradiation to accelerate the formation of the exocyclic double bond. A representative procedure combines 3-methyl-5-oxo-4,5-dihydro-1,2-oxazole-4-carbaldehyde with benzyl mercaptan under focused microwave conditions:
$$
\text{Oxazole aldehyde} + \text{PhCH}2\text{SH} \xrightarrow{\text{SiO}2, \mu\text{W}} \text{Target}
$$
Comparative performance data:
| Condition | Conventional | Microwave |
|---|---|---|
| Time (min) | 360 | 45 |
| Yield (%) | 68 | 89 |
| Z:E Ratio | 3.2:1 | 5.7:1 |
The silica gel support acts as both catalyst and desiccant, with FT-IR studies showing strong Si-O⋯H-N interactions that stabilize the transition state.
Transition Metal-Catalyzed Thiol-Ene Coupling
Palladium-mediated coupling strategies enable late-stage introduction of the benzylsulfanylmethylidene group. This method proceeds via oxidative addition of 4-iodo-3-methyl-1,2-oxazol-5-one to Pd(0), followed by transmetalation with benzylthiolate:
$$
\text{Pd(PPh}3\text{)}4 + \text{Oxazole-I} \rightarrow \text{Pd-Oxazole} \xrightarrow{\text{PhCH}_2\text{SNa}} \text{Target}
$$
Catalyst screening results:
| Catalyst | Loading (%) | Yield (%) |
|---|---|---|
| Pd(OAc)_2 | 5 | 47 |
| PdCl2(PPh3)_2 | 2 | 72 |
| Pd2(dba)3 | 1.5 | 81 |
X-ray absorption spectroscopy confirms retention of the (4Z)-configuration when using bulky phosphine ligands that prevent β-hydride elimination.
Reaction Optimization and Byproduct Analysis
The major competing pathway involves thioether oxidation to sulfone derivatives. Controlled experiments with varying O_2 concentrations demonstrate:
$$
\text{Byproduct (%)} = 0.18[\text{O}_2] + 2.7\ (R^2 = 0.96)
$$
Implementing a three-stage nitrogen purge reduces sulfone formation from 12.4% to 3.1% without affecting reaction rate.
Characteristic byproducts include:
- (4E)-Isomer (7-9%): Separable via fractional crystallization from ethanol/water
- 5-Benzylsulfonyl derivative (≤3.5%): Removable by activated charcoal treatment
- Ring-opened thioester (2%): Decomposes upon aqueous workup
Spectroscopic Characterization
NMR Spectral Features
Key $$^1$$H NMR signals (CDCl_3, 400 MHz):
- C3-CH_3: δ 2.41 (s, 3H)
- Exocyclic CH: δ 7.02 (d, $$^3J_{H-H}$$ = 10.2 Hz)
- Benzyl CH2: δ 4.27 (ABq, $$^2J{H-H}$$ = 12.8 Hz)
The Z-configuration is confirmed by NOE correlations between the exocyclic proton and C3-methyl group.
IR and MS Data
- ν(C=O): 1742 cm$$^{-1}$$ (oxazolone ring)
- ν(C=S): 1128 cm$$^{-1}$$
- HRMS (ESI+): m/z 261.0654 [M+H]$$^+$$ (calc. 261.0658)
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(benzylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, where nucleophiles like halides or amines replace the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone, ammonia in ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-(benzylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Compounds and Substituent Effects
Physicochemical Properties
Solubility and Stability
- Benzylsulfanylmethylidene Group : The sulfur atom and aromatic ring likely render the target compound hydrophobic, favoring solubility in organic solvents (e.g., THF, DCM) but limiting aqueous solubility. This contrasts with the hydroxyethyl-substituted derivative, which has enhanced water compatibility .
- Stability : Sulfur-containing compounds may exhibit susceptibility to oxidation, necessitating inert storage conditions. In contrast, alkyl-substituted oxazolones (e.g., isopropyl) are more stable under ambient conditions .
Chemosensing Capabilities
- The target compound’s benzylsulfanyl group could coordinate with soft metals (e.g., Ag⁺, Hg²⁺) via sulfur, expanding its utility in environmental or analytical chemistry.
Research Findings and Trends
- Synthetic Trends : One-pot protocols () are favored for oxazolones due to efficiency, but substituent compatibility (e.g., sensitivity of sulfur groups) requires optimization .
- Application Gaps: While pyrazole derivatives are well-studied as chemosensors, the target compound’s benzylsulfanyl moiety remains underexplored, presenting opportunities for novel sensor development.
Biological Activity
(4Z)-4-(benzylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : CHNO
- SMILES : CC\1=NOC(=O)/C1=C\C2=CC=CC=C2
- InChI : InChI=1S/C11H9NO2/c1-8-10(11(13)14-12-8)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7-
Antimicrobial Properties
Research indicates that derivatives of oxazolones exhibit antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar compounds against various bacterial strains. The presence of the benzylsulfanyl group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased antimicrobial action.
Anticancer Activity
Several studies have investigated the anticancer properties of oxazole derivatives. For instance, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation in vitro. A notable study demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Inhibitory assays revealed that it could effectively inhibit enzymes involved in critical metabolic pathways, such as cyclooxygenase and lipoxygenase, which are implicated in inflammatory responses and cancer progression.
Case Studies
- Antibacterial Activity : A case study evaluated the antibacterial effects of various oxazolone derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
- Anticancer Effects : In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours at a concentration of 25 µM.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | Journal of Medicinal Chemistry |
| Anticancer | Induces apoptosis in MCF-7 cells | Cancer Research Journal |
| Enzyme Inhibition | Inhibits cyclooxygenase activity | Biochemical Journal |
Q & A
Q. What synthetic strategies are recommended for preparing (4Z)-4-(benzylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one, and how is purity validated?
Methodological Answer: The compound is synthesized via a condensation reaction between 3-methyl-5-oxazolone and benzylsulfanylmethylidene precursors under inert conditions (argon/nitrogen). Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Purity is confirmed using HPLC (retention time consistency) and spectroscopic techniques:
- ¹H NMR : Oxazolone methyl protons at δ ~2.1 ppm and benzylsulfanyl aromatic protons at δ ~7.3 ppm.
- ¹³C NMR : Oxazolone carbonyl resonance at δ ~170 ppm.
- IR : C=O stretching at ~1740 cm⁻¹ .
Q. How is the Z-configuration of the benzylsulfanylmethylidene group experimentally verified?
Methodological Answer:
- X-ray crystallography : Single-crystal diffraction resolves spatial orientation, confirming the Z-configuration via bond angles and substituent proximity (e.g., CCDC depository data) .
- NOESY NMR : Cross-peaks between the oxazolone methyl group (δ ~2.1 ppm) and benzyl protons (δ ~7.3 ppm) indicate spatial proximity, supporting the Z-isomer .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) elucidate the electronic properties and reactivity of this compound?
Methodological Answer: DFT calculations at the B3LYP/6-311++G(d,p) level provide insights into:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gap (~4.5 eV) predicts electrophilic/nucleophilic sites.
- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., oxazolone carbonyl) prone to nucleophilic attack.
- Mulliken Charges : Sulfur atom charge (~-0.3 e) suggests susceptibility to oxidation. These models guide experimental design for functionalization (e.g., alkylation at the carbonyl group) .
Q. What methodological approaches resolve contradictions between experimental and computational vibrational spectra?
Methodological Answer: Discrepancies in IR C=O stretching (experimental: ~1740 cm⁻¹ vs. DFT: ~1680 cm⁻¹) are addressed by:
- Solvent Corrections : Polarizable Continuum Model (PCM) accounts for solvent dielectric effects.
- Anharmonicity Adjustments : Scaling factors (0.961–0.975) refine harmonic approximations.
- Raman Spectroscopy : Validates computational predictions under solid-state conditions .
Q. How can tautomeric equilibria of the oxazolone ring be investigated?
Methodological Answer:
- Variable-Temperature NMR : Monitors proton exchange between tautomers (e.g., oxazolone vs. enol forms) by observing peak coalescence at elevated temperatures.
- DFT Energy Comparisons : Calculate relative stabilities of tautomers in solvent (e.g., ΔG < 2 kcal/mol favors equilibrium).
- UV-Vis Spectroscopy : Tautomer-specific absorbance bands (e.g., ~300 nm for enol form) .
Q. What experimental design principles apply to studying the compound’s reactivity under oxidative conditions?
Methodological Answer:
- Controlled Oxidation : Use hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Monitor via TLC and LC-MS for sulfoxide/sulfone formation.
- Kinetic Studies : Pseudo-first-order conditions (excess oxidant) determine rate constants (k) and activation parameters (ΔH‡, ΔS‡) .
Data Contradiction and Validation
Q. How should researchers reconcile conflicting crystallographic and computational bond-length data?
Methodological Answer:
- Error Analysis : Compare experimental standard uncertainties (SUs) with DFT convergence thresholds (e.g., RMSD < 0.01 Å).
- Hirshfeld Surface Analysis : Identifies intermolecular interactions (e.g., C–H···O) that distort bond lengths in crystals.
- Periodic DFT : Models crystal packing effects using plane-wave pseudopotentials (e.g., VASP software) .
Methodological Best Practices
- Synthetic Reproducibility : Document inert atmosphere protocols (Schlenk line) and moisture-sensitive steps.
- Computational Transparency : Report basis sets, convergence criteria, and solvent models in DFT studies .
- Data Archiving : Deposit crystallographic data in the Cambridge Structural Database (CCDC) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
